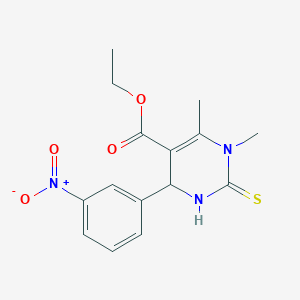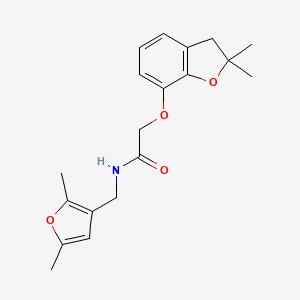
Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of tetrahydropyrimidine . It contains a total of 41 bonds; 24 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 urea (-thio) derivative, and 1 nitro group (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been achieved via the Biginelli reaction . This involves a three-component reaction of N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea) in ethanol . The products were obtained in moderate to high yields .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyrimidine ring substituted with various functional groups . The presence of these groups contributes to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
This compound is a light yellow crystalline solid . It has an IR spectrum with peaks at 1590, 1632, 1680, 3200, 3280 cm-1 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows promise in the field of cancer research. A study demonstrated its in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, showing high potency compared with the standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017).
Structural and Conformational Analysis
The molecular and crystal structures of closely related compounds have been investigated using X-ray diffraction analysis. This research contributes to a deeper understanding of the conformational features of these molecules, which is crucial for their potential application in medicinal chemistry (Gurskaya, Zavodnik, & Shutalev, 2003).
Computational and Experimental Studies
Further insights into the structure and electronic properties of related compounds have been obtained through a combination of X-ray crystal structure analysis and quantum chemical calculations. These studies have revealed the heterocyclic ring's conformation and the occurrence of R- and S- enantiomers (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of 2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, including the compound , has been explored. This includes investigations into methylation, acylation, and condensation reactions, providing valuable knowledge for chemical synthesis (Kappe & Roschger, 1989).
Fluorescence Properties
The compound and its analogs have been synthesized and analyzed for their fluorescence properties. These properties are of interest for potential applications in biological imaging and diagnostics (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).
Catalytic Synthesis
The catalytic synthesis of pyrimidine derivatives, including the compound of interest, has been studied. This research provides insights into more efficient and environmentally friendly synthesis methods (Cahyana, Liandi, & Anwar, 2022).
Eigenschaften
IUPAC Name |
ethyl 3,4-dimethyl-6-(3-nitrophenyl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-4-22-14(19)12-9(2)17(3)15(23)16-13(12)10-6-5-7-11(8-10)18(20)21/h5-8,13H,4H2,1-3H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUMLRDGEHFDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2813361.png)
![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)


![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)
![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)
![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

